molecular formula C10H9NO3 B2645515 1,2-Benzisoxazole-3-acetic acid, alpha-methyl- CAS No. 162717-50-2

1,2-Benzisoxazole-3-acetic acid, alpha-methyl-

Cat. No.: B2645515
CAS No.: 162717-50-2
M. Wt: 191.186
InChI Key: JFCOWVDEBCKXKZ-UHFFFAOYSA-N
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Description

1,2-Benzisoxazole-3-acetic acid, alpha-methyl- is a heterocyclic compound that belongs to the benzisoxazole family This compound is characterized by a benzene ring fused with an isoxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisoxazole-3-acetic acid, alpha-methyl- can be synthesized through various synthetic routes. One common method involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania-alumina mixed oxide . The reaction typically occurs at moderate temperatures around 50°C.

Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions . These methods often employ reagents like D-glucose and undergo a series of protection, oxidation, and olefination reactions.

Industrial Production Methods

Industrial production of 1,2-Benzisoxazole-3-acetic acid, alpha-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoxazole-3-acetic acid, alpha-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1,2-Benzisoxazole-3-acetic acid, alpha-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazole-3-acetic acid, alpha-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can block repetitive firing of voltage-sensitive sodium channels and reduce voltage-sensitive T-type calcium currents . These actions contribute to its anticonvulsant and neuroprotective properties.

Comparison with Similar Compounds

Similar Compounds

    Risperidone: An antipsychotic drug that also contains a benzisoxazole moiety.

    Zonisamide: An anticonvulsant drug with a similar structure.

    Iloperidone: Another antipsychotic with a benzisoxazole core.

Uniqueness

1,2-Benzisoxazole-3-acetic acid, alpha-methyl- is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6(10(12)13)9-7-4-2-3-5-8(7)14-11-9/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCOWVDEBCKXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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